

# IUPAC name for 6-Chloropyridine-3-carbothioamide

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Compound of Interest

Compound Name: 6-Chloropyridine-3-carbothioamide

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An In-depth Technical Guide to 6-Chloropyridine-3-carbothioamide

IUPAC Name: 6-chloropyridine-3-carbothioamide

This technical guide provides a comprehensive overview of **6-chloropyridine-3-carbothioamide**, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document synthesizes information from predictive databases and analogous compounds to offer a scientifically grounded perspective on its properties, synthesis, and potential biological significance.

## **Physicochemical and Structural Data**

**6-Chloropyridine-3-carbothioamide** belongs to the class of pyridinecarbothioamides, which are sulfur analogs of pyridinecarboxamides. The presence of the chlorine atom and the thioamide functional group are expected to significantly influence its chemical reactivity and biological activity.

## **Structural Information**



Identifier	Value	
Molecular Formula	C6H5CIN2S	
SMILES	C1=CC(=NC=C1C(=S)N)CI	
InChI	InChI=1S/C6H5CIN2S/c7-5-2-1-4(3-9- 5)6(8)10/h1-3H,(H2,8,10)	
InChIKey	DUAOYIOCUPZVPB-UHFFFAOYSA-N	

## **Predicted Physicochemical Properties**

The following table summarizes the predicted physicochemical properties of **6-chloropyridine- 3-carbothioamide**. These values are computationally derived and provide a valuable starting point for experimental design.

Property	Predicted Value	Source
Molecular Weight	172.64 g/mol	PubChem
Monoisotopic Mass	171.98619 Da	PubChem
XLogP3	2.6	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	1	PubChem
Topological Polar Surface Area	65.5 Ų	PubChem
Complexity	199	PubChem

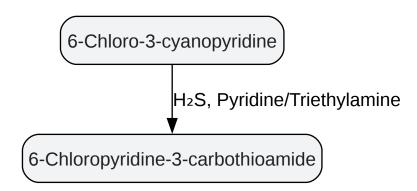
# Synthesis and Experimental Protocols

While a specific, published synthetic route for **6-chloropyridine-3-carbothioamide** is not readily available, a highly plausible and efficient synthesis can be proposed based on established chemical transformations, particularly the thionation of the corresponding nitrile.



## **Proposed Synthetic Pathway**

The most common method for preparing carbothioamides is the reaction of the corresponding nitrile with a source of hydrogen sulfide. A logical precursor for **6-chloropyridine-3-carbothioamide** is 6-chloro-3-cyanopyridine.



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A proposed synthetic route for **6-Chloropyridine-3-carbothioamide**.

# Detailed Experimental Protocol: Synthesis of 6-Chloropyridine-3-carbothioamide

This protocol is a representative example based on the synthesis of structurally similar thioamides from nitriles.

#### Materials:

- 6-chloro-3-cyanopyridine
- Pyridine (dried)
- Triethylamine (dried)
- Hydrogen sulfide (gas or a suitable donor like sodium hydrosulfide)
- Dichloromethane (DCM, anhydrous)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution



- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (for chromatography)

#### Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a septum, dissolve 6-chloro-3-cyanopyridine (1.0 eq) in a mixture of pyridine (10 volumes) and triethylamine (5 volumes).
- Cool the solution to 0 °C in an ice bath.
- Bubble hydrogen sulfide gas slowly through the solution for 4-6 hours, or until TLC analysis
  indicates the complete consumption of the starting material. Alternatively, add sodium
  hydrosulfide (1.5 eq) portion-wise over 1 hour.
- Upon completion, carefully quench the reaction by pouring the mixture into ice-cold water (20 volumes).
- Extract the aqueous mixture with dichloromethane (3 x 15 volumes).
- Combine the organic layers and wash successively with 1M HCl (2 x 10 volumes) to remove pyridine and triethylamine, followed by saturated NaHCO₃ solution (1 x 10 volumes), and finally brine (1 x 10 volumes).
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure **6-chloropyridine-3-carbothioamide**.
- Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.



## **Potential Biological Activity and Applications**

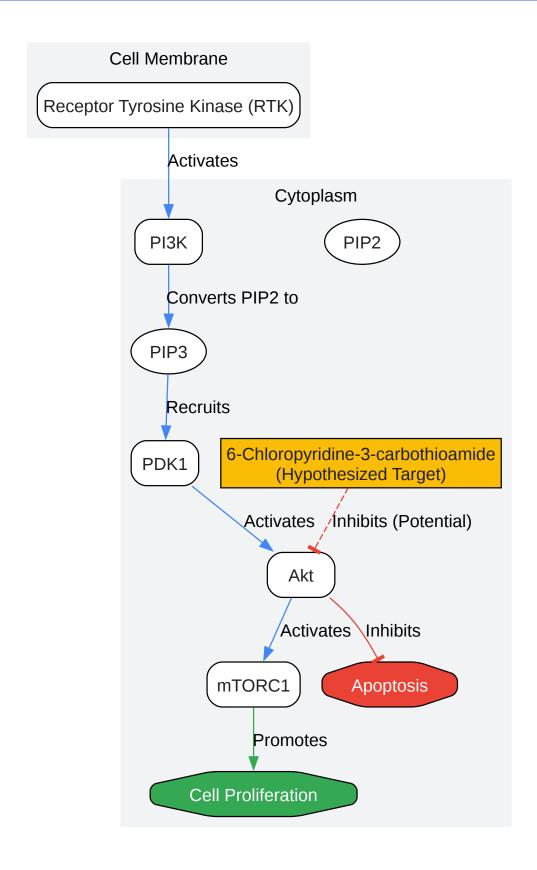
The pyridinecarbothioamide scaffold is a "privileged structure" in medicinal chemistry, known to exhibit a wide range of biological activities. The combination of a chloropyridine ring and a carbothioamide functional group suggests potential applications as an anticancer, antimicrobial, or kinase inhibitor agent.

#### **Anticancer Potential**

Carbothioamide and pyrazoline analogs containing this functional group have demonstrated significant anticancer activity. They can induce apoptosis in cancer cell lines. The proposed mechanism often involves the inhibition of key signaling pathways that are dysregulated in cancer.

One such critical pathway is the PI3K/Akt/mTOR pathway, which is central to cell survival, proliferation, and growth. Many small molecule inhibitors target kinases within this pathway.





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#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com